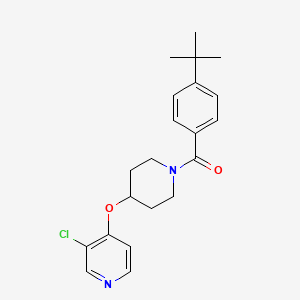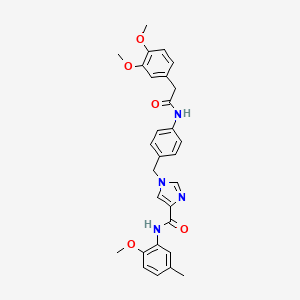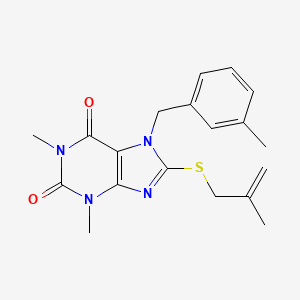methanone CAS No. 339107-32-3](/img/structure/B2494960.png)
[4-(6-Chloro-2-pyridinyl)piperazino](4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a heterocyclic compound that has been explored for its potential in various biological and chemical applications. Its structure comprises a piperazine ring substituted with a fluorophenyl and a chloropyridinyl group, making it a candidate for further pharmacological evaluation and material science applications.
Synthesis Analysis
Synthesis of related heterocyclic compounds involves multi-step reactions, including the preparation of intermediates such as piperidinyl and pyridinyl methanones. These processes often employ techniques like electrophilic substitution, catalytic hydrogenation, and functional group transformations to achieve the desired compound with high purity and yield (Prasad et al., 2018).
Molecular Structure Analysis
Molecular structure characterization is typically performed using spectroscopic methods such as IR, NMR, and LC-MS, complemented by X-ray diffraction studies. These analyses reveal the conformational preferences of the compound's rings and the types of intramolecular interactions stabilizing the structure, such as hydrogen bonds (Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity of 4-(6-Chloro-2-pyridinyl)piperazinomethanone with various reagents can lead to a plethora of derivatives, showcasing its versatile chemical properties. These reactions may include nucleophilic substitutions and additions, highlighting the compound's potential as a synthetic intermediate for further chemical exploration.
Wissenschaftliche Forschungsanwendungen
Arylcycloalkylamine Structures in D2-like Receptor Ligands
Arylcycloalkylamines, including phenyl piperidines and piperazines, feature prominently in the development of antipsychotic agents. These compounds, through their arylalkyl substituents, have been shown to enhance the potency and selectivity of binding affinity at D2-like receptors. Research indicates that the composite structure of these molecules, including elements such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, contributes significantly to their selectivity and potency at these receptors (Sikazwe et al., 2009).
Therapeutic Applications of Piperazine Derivatives
Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the design of a wide range of drugs due to its versatile pharmacological applications. Piperazine-based molecules have been explored for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The structural modification of the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules. This adaptability underscores the broad potential of piperazine as a building block in drug discovery, suggesting a potential avenue for exploring the applications of "4-(6-Chloro-2-pyridinyl)piperazinomethanone" (Rathi et al., 2016).
Potential in Neuropharmacology
Research into the pharmacophore design of p38α MAP kinase inhibitors has identified the significance of substituents on the piperazine ring for achieving high binding selectivity and potency. This suggests that derivatives of piperazine, such as "4-(6-Chloro-2-pyridinyl)piperazinomethanone," may hold promise in the development of neuroprotective or anti-inflammatory agents by targeting specific kinases involved in proinflammatory cytokine release (Scior et al., 2011).
Eigenschaften
IUPAC Name |
[4-(6-chloropyridin-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-14-2-1-3-15(19-14)20-8-10-21(11-9-20)16(22)12-4-6-13(18)7-5-12/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEADZJXIWHDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2494882.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2494883.png)

![1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2494885.png)




![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2494896.png)
